N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a thiazole ring with a furan ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial properties. The presence of both thiazole and furan rings in its structure contributes to its unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-cyanothiazole with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in a solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group in the thiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the thiazole ring.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with microbial enzymes and cellular structures. The compound is believed to inhibit the synthesis of essential proteins and nucleic acids in microorganisms, leading to their death . The thiazole ring may interact with specific enzyme active sites, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: Similar structure but lacks the nitrile group.
Furan-2-carboxamide derivatives: Various substitutions on the furan ring.
Thiazole derivatives: Compounds with different substituents on the thiazole ring.
Uniqueness
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a nitrile group and a furan ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new antimicrobial agents and other applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-4-6-5-11-9(15-6)12-8(13)7-2-1-3-14-7/h1-3,5H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPLYRQKUHLLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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